![molecular formula C20H23N3O2 B3807127 N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3807127.png)
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide
Übersicht
Beschreibung
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins, including those that regulate cell growth and division. N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide inhibits the activity of NAE by binding to its active site, preventing the activation of NEDD8. This leads to the accumulation of NEDD8-conjugated proteins, which are then degraded by the proteasome. The accumulation of these proteins leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs), which are responsible for regulating the cell cycle. It also induces apoptosis by activating the intrinsic pathway, which leads to the activation of caspases and the cleavage of PARP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide in lab experiments is its specificity for NAE. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. However, one of the limitations of using N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide. One potential direction is the development of combination therapies, which could enhance the efficacy of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide in cancer treatment. Another direction is the exploration of its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide and its potential side effects.
Conclusion:
In conclusion, N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenyl)amino]butanamide is a small molecule inhibitor that has shown promise in cancer research. Its specificity for NAE and ability to induce cell cycle arrest and apoptosis make it a promising candidate for cancer therapy. However, further research is needed to better understand its mechanism of action and potential applications in other diseases.
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-(3-methoxyanilino)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-18(23-15-7-5-8-16(12-15)25-2)20(24)22-13-14-6-4-9-19-17(14)10-11-21-19/h4-12,18,21,23H,3,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMUTCYELZTSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C2C=CNC2=CC=C1)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.